molecular formula C10H12O2 B1296965 3'-Methoxypropiophenone CAS No. 37951-49-8

3'-Methoxypropiophenone

Cat. No. B1296965
CAS RN: 37951-49-8
M. Wt: 164.2 g/mol
InChI Key: LPDJHUUWTGXTCU-UHFFFAOYSA-N
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Patent
US05198451

Procedure details

A solution of ethyl magnesium bromide in diethyl ether (58 ml, 3 M) was added dropwise at room temperature to a mixture of 3-methoxy benzonitrile (21.2 g, 0.159 mol) and dry THF (250 ml). When addition was complete the mixture was stirred for 1 h at room temperature, 3 h at 40° C. and finally stirred overnight at room temperature. Water (250 ml) was added followed by a saturated ammonium chloride solution (250 ml) and the mixture was stirred for 1 h at room temperature. The phases were separated and the aqueous phase was extracted with ethyl acetate (100 ml). The combined organic phases was dried over magnesium sulphate and the solvent evaporated in vacuo to give 25.9 g (99%) of 3'-methoxypropiophenone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
21.2 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
58 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([Mg]Br)[CH3:2].[CH3:5][O:6][C:7]1[CH:8]=[C:9]([CH:12]=[CH:13][CH:14]=1)[C:10]#N.C1C[O:18]CC1.[Cl-].[NH4+]>C(OCC)C.O>[CH3:5][O:6][C:7]1[CH:8]=[C:9]([C:10](=[O:18])[CH2:1][CH3:2])[CH:12]=[CH:13][CH:14]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)[Mg]Br
Name
Quantity
21.2 g
Type
reactant
Smiles
COC=1C=C(C#N)C=CC1
Name
Quantity
250 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
58 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
was stirred for 1 h at room temperature, 3 h at 40° C. and finally stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
When addition
STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 h at room temperature
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with ethyl acetate (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases was dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent evaporated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC=1C=C(C=CC1)C(CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 25.9 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.